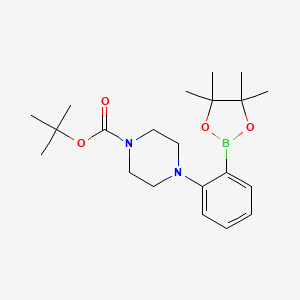

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

説明

This compound is a boronic ester-containing piperazine derivative, characterized by a tert-butyl carbamate (Boc) group at the 1-position of the piperazine ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at the ortho position of the phenyl ring. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds in drug discovery . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses .

特性

IUPAC Name |

tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-14-12-23(13-15-24)17-11-9-8-10-16(17)22-27-20(4,5)21(6,7)28-22/h8-11H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBIQPOMVHWFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585966 | |

| Record name | tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-59-2 | |

| Record name | 1,1-Dimethylethyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate.

Borylation: The hydroxyl group is converted to a boronic ester using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Coupling Reaction: The resulting boronic ester is then coupled with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura conditions, using a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

化学反応の分析

Types of Reactions

Oxidation: The boronic ester group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Reduction: The compound can undergo reduction reactions, particularly at the boronic ester site, to form boranes.

Substitution: The boronic ester group is highly reactive in nucleophilic substitution reactions, especially in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.

Major Products

Phenols: From oxidation reactions.

Boranes: From reduction reactions.

Substituted Aromatics: From nucleophilic substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has been investigated for its anticancer properties. The boron-containing structure is known to enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuropharmacology

The compound's piperazine framework is associated with several neuroactive drugs. Research indicates that it may exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors. This suggests potential applications in treating mood disorders and anxiety-related conditions.

Material Science

Polymer Chemistry

In polymer science, this compound has been utilized as a building block for the synthesis of functionalized polymers. Its ability to form stable complexes with transition metals makes it suitable for creating advanced materials with tailored properties for applications in electronics and photonics.

Nanotechnology

The compound has also been explored in the field of nanotechnology for creating boron-doped nanomaterials. These materials exhibit unique electronic properties that can be harnessed in sensors and energy storage devices.

Therapeutic Applications

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been studied due to its favorable pharmacokinetic properties. Its ability to form stable complexes with drugs can enhance the delivery efficiency of poorly soluble compounds. This is particularly beneficial in targeting specific tissues or cells in cancer therapy.

Diagnostics

Research has indicated that the boron-containing moiety can be used in diagnostic imaging techniques. The unique properties of boron allow for enhanced contrast in imaging modalities such as MRI or PET scans, making it a potential candidate for developing novel imaging agents.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

In a preclinical study assessing the neuropharmacological effects of this compound, researchers found that it exhibited significant anxiolytic-like behavior in rodent models. The results indicated modulation of serotonin receptors as a primary mechanism of action.

作用機序

The mechanism of action of tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the stability of the boronic ester and the reactivity of the palladium catalyst.

類似化合物との比較

Substituent Position and Electronic Effects

- Ortho vs. Para Boronate Placement: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (): The boronate group is para to the benzyl linker. tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (): Meta-substitution alters the electronic environment of the phenyl ring, which may influence regioselectivity in coupling reactions.

Functional Group Modifications

Piperazine Ring Modifications

- C–H Functionalization : Recent advances highlight methods to introduce substituents directly onto the piperazine ring (e.g., via palladium-catalyzed C–H activation), enabling tailored electronic and steric profiles . For example, tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () incorporates a triazole group, enhancing metabolic stability in vivo.

Key Routes for Boronate Derivatives

- Microwave-Assisted Suzuki Coupling : and describe microwave-enhanced reactions using Pd(PPh3)4 or XPhos ligands, achieving >80% yield in 40 minutes at 100°C, compared to traditional reflux (12–24 hours, 60–70% yield) .

- Boc Protection/Deprotection : Universal use of Boc-piperazine precursors (e.g., ) ensures compatibility with diverse reaction conditions, though trifluoroacetic acid (TFA) deprotection may limit acid-sensitive substrates .

生物活性

tert-Butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine ring and a dioxaborolane moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C16H30BNO4

- Molecular Weight : 388.3 g/mol

- CAS Number : 850568-72-8

- Purity : >97% (GC)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer.

Inhibition of Kinase Activity

Recent studies have demonstrated that compounds featuring dioxaborolane structures can act as potent inhibitors of specific kinases. For instance:

- mTOR Kinase Inhibition : Similar compounds have been shown to inhibit mTOR signaling pathways, which are critical in regulating cell growth and proliferation. The inhibition of mTOR can lead to reduced tumor growth in various cancer models .

Biological Activity Studies

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- Anti-Cancer Activity :

- Kinase Selectivity :

Safety and Toxicology

Preliminary assessments indicate that the compound exhibits irritant properties; however, detailed toxicological evaluations are necessary to fully understand its safety profile in clinical applications .

Q & A

Q. Advanced Research Focus

- Catalyst loading : Reduce Pd(OAc)₂ to ≤2 mol% while maintaining >85% yield .

- Solvent recycling : Recover 1,4-dioxane via distillation to cut costs .

- Purification : Replace column chromatography with pH-selective crystallization (e.g., using HCl to precipitate intermediates) .

Data Insight : Pilot-scale reactions (10 g) achieved 82% yield with <5% impurity via recrystallization .

How can computational modeling predict reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the boronate .

- Docking studies : Simulate interactions with Pd catalysts to predict coupling regioselectivity .

- Molecular dynamics : Assess steric effects of the tert-butyl group on transition-state geometry .

Software Tools : Gaussian (DFT), AutoDock (docking), and CrystalExplorer (Hirshfeld analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。